
Fmoc-Tyr(3-F,tBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(3-F,tBu)-OH is a derivative of tyrosine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (tBu) protecting group at the hydroxyl group. The 3-fluoro (3-F) substitution on the aromatic ring of tyrosine adds unique properties to this compound. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-F,tBu)-OH typically involves several steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Fluorination: The aromatic ring of the protected tyrosine is then fluorinated at the 3-position. This can be done using a fluorinating agent like Selectfluor.
Protection of the Hydroxyl Group: The hydroxyl group of the fluorinated tyrosine is protected using tert-butyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of tyrosine are reacted with Fmoc-Cl and tert-butyl chloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(3-F,tBu)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, and the tert-butyl group can be removed using acidic conditions.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like HBTU or DIC.
Substitution Reactions: The 3-fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl removal.
Coupling: HBTU, DIC, or EDC as coupling agents.
Substitution: Nucleophiles like amines or thiols for aromatic substitution.
Major Products
Deprotected Tyrosine: Removal of protecting groups yields tyrosine derivatives.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Scientific Research Applications
Chemistry
Fmoc-Tyr(3-F,tBu)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal choice for SPPS.
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions. The 3-fluoro substitution can provide insights into the role of tyrosine residues in biological systems.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its unique properties can enhance the stability and bioavailability of therapeutic peptides.
Industry
In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(3-F,tBu)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group. The 3-fluoro substitution can influence the electronic properties of the aromatic ring, affecting the reactivity and interactions of the tyrosine residue.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar but lacks the 3-fluoro substitution.
Fmoc-Tyr(3-Cl,tBu)-OH: Similar but has a chlorine substitution instead of fluorine.
Fmoc-Tyr(3-Br,tBu)-OH: Similar but has a bromine substitution instead of fluorine.
Uniqueness
Fmoc-Tyr(3-F,tBu)-OH is unique due to the presence of the 3-fluoro substitution, which can significantly alter the electronic properties and reactivity of the tyrosine residue. This makes it a valuable tool in peptide synthesis and research.
Properties
Molecular Formula |
C28H28FNO5 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H28FNO5/c1-28(2,3)35-25-13-12-17(14-23(25)29)15-24(26(31)32)30-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24H,15-16H2,1-3H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
InChI Key |
ZLZOTVKOIDTAHM-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


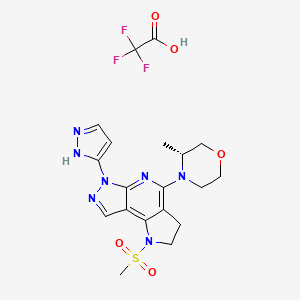
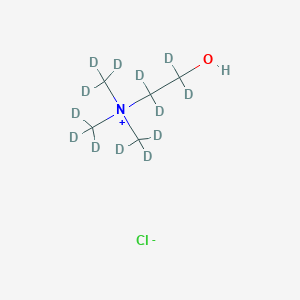

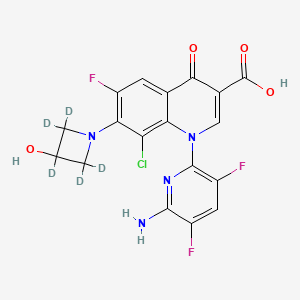
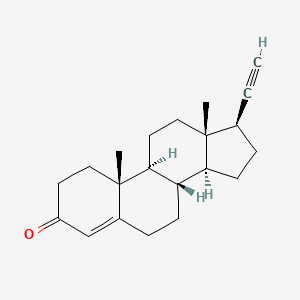

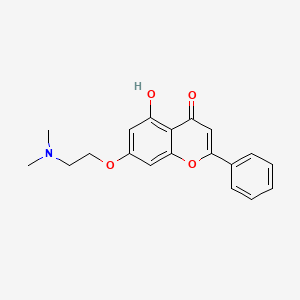
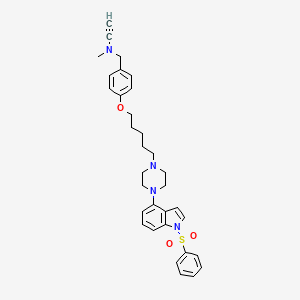
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)


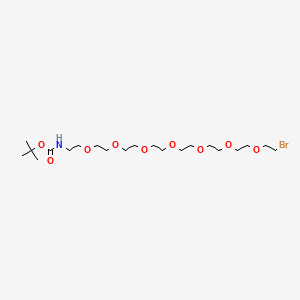
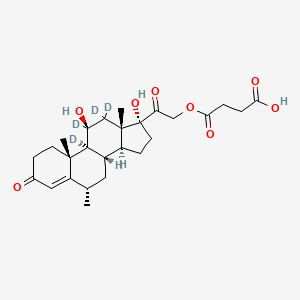
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
